molecular formula C12H11ClO4S B2449492 Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate CAS No. 1171455-34-7

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2449492
CAS No.: 1171455-34-7
M. Wt: 286.73
InChI Key: AWKLKCZIQNTMGI-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The compound features a thiophene ring fused with a benzene ring, substituted with chlorine, methoxy groups, and a carboxylate ester.

Properties

IUPAC Name

methyl 3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4S/c1-15-6-4-5-7-8(10(6)16-2)9(13)11(18-7)12(14)17-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKLKCZIQNTMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for Methyl 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate

Paal-Knorr Cyclization Strategy

The Paal-Knorr cyclization represents a foundational approach for constructing the benzo[b]thiophene core. This method employs 1,4-dicarbonyl precursors, such as 3-chloro-4,5-dimethoxy-1,4-diketobenzene, which undergo cyclodehydration with sulfurizing agents like phosphorus pentasulfide (P$$2$$S$$5$$) or Lawesson’s reagent. The reaction typically proceeds in anhydrous toluene or xylene under reflux (110–130°C), yielding the thiophene ring via intramolecular cyclization (Figure 1A). Subsequent esterification with methyl chloride or methanol in the presence of sulfuric acid completes the synthesis.

Key advantages of this route include high regioselectivity and compatibility with electron-donating methoxy groups. However, the use of toxic P$$2$$S$$5$$ necessitates stringent safety protocols. Reported yields range from 65% to 78%, depending on the purity of the diketone precursor.

Table 1: Optimization of Paal-Knorr Cyclization
Parameter Optimal Condition Yield (%)
Solvent Toluene 72
Temperature (°C) 120 75
Sulfurizing Agent Lawesson’s Reagent 78
Reaction Time (h) 6 68

Carboxylic Acid Esterification Pathway

An alternative route involves synthesizing 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid as an intermediate, followed by esterification. The carboxylic acid is prepared via oxidation of a methylthio precursor using hydrogen peroxide in acetic acid. Subsequent treatment with methanol and thionyl chloride (SOCl$$_2$$) at 0–5°C achieves near-quantitative esterification (Figure 1B).

This method benefits from milder conditions compared to Paal-Knorr cyclization, with an overall yield of 82–85%. However, the oxidation step requires careful control to avoid over-oxidation to sulfone derivatives.

Friedel-Crafts Alkylation and Cyclization

A less conventional approach utilizes Friedel-Crafts alkylation to assemble the benzene-thiophene framework. Starting from 3-chloro-4,5-dimethoxybenzaldehyde, reaction with methyl thioglycolate in the presence of aluminum chloride (AlCl$$3$$) induces electrophilic aromatic substitution, forming a thioether intermediate. Intramolecular cyclization under acidic conditions (H$$2$$SO$$_4$$, 60°C) completes the synthesis.

While this method avoids toxic sulfurizing agents, it suffers from lower regiocontrol (yields: 55–60%) and competing side reactions, such as dimerization.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent critically influences cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate thiophene formation but may promote decomposition at elevated temperatures. Non-polar solvents (toluene, xylene) balance reactivity and stability, achieving optimal yields at 120°C.

Catalytic Enhancements

Recent advances employ Lewis acid catalysts (e.g., ZnCl$$2$$) to lower the activation energy of cyclization steps. For example, ZnCl$$2$$-catalyzed Paal-Knorr reactions reduce reaction times from 6 hours to 3 hours while maintaining yields above 70%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:

  • Precursor Mixing : 1,4-diketone and P$$2$$S$$5$$ are combined in a T-junction mixer.
  • Cyclization Module : The mixture flows through a heated (120°C) tubular reactor with a residence time of 30 minutes.
  • Esterification Unit : The crude thiophene is reacted with methanol in a packed-bed reactor containing Amberlyst-15 catalyst.

This system achieves a throughput of 50 kg/day with 85% purity, reducing waste generation by 40% compared to batch processes.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy : $$^1$$H NMR (CDCl$$3$$) displays characteristic signals at δ 3.90 (s, 3H, OCH$$3$$), δ 3.85 (s, 3H, OCH$$3$$), and δ 3.78 (s, 3H, COOCH$$3$$).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 286.03 (C$${12}$$H$${11}$$ClO$$_4$$S$$^+$$).
Table 2: Comparative Analytical Data
Technique Key Peaks Reference
$$^1$$H NMR δ 7.52 (s, 1H, Ar-H)
IR 1720 cm$$^{-1}$$ (C=O stretch)
HPLC Retention time: 8.2 min (99.2% purity)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate has garnered attention for its potential biological activities, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene compounds have shown inhibition rates ranging from 40% to 86% against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound's interaction with specific molecular targets can modulate enzyme activity, potentially leading to apoptosis in cancer cells. Investigations into its mechanism of action are ongoing to elucidate its efficacy in cancer treatment .

2. Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials. Its unique structure allows it to be used as:

  • Organic Semiconductors : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .
  • Dyes and Sensors : Due to its vibrant color properties, it can be employed in dye production and as a component in conductivity-based sensors .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to standard antibiotics like Ampicillin. The presence of methoxy groups was correlated with enhanced antibacterial activity due to increased hydrophilicity .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel thiophene derivatives using this compound as a precursor. These derivatives were characterized using IR spectroscopy and NMR techniques. The study concluded that specific substitutions led to improved biological activities, showcasing the compound's versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of chlorine, methoxy, and carboxylate ester groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the benzo[b]thiophene class, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H11ClO4S
  • Molecular Weight: 286.73 g/mol
  • CAS Number: 1171455-34-7

The compound features a fused benzene and thiophene ring system, with chlorine and methoxy groups that significantly influence its reactivity and biological properties .

This compound exhibits its biological effects through interactions with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological outcomes such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

The compound's mechanism is under investigation, with preliminary studies suggesting that it may inhibit certain enzymes involved in metabolic pathways critical to cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.030 mg/mL0.060 mg/mL
Bacillus cereus0.020 mg/mL0.040 mg/mL

These results demonstrate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was tested on B16F10 murine melanoma cells, revealing that it does not exhibit cytotoxicity at concentrations up to 20 µM over a 72-hour period but effectively reduces cell viability at higher concentrations.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on various derivatives of benzo[b]thiophenes demonstrated that this compound showed superior antibacterial activity compared to traditional antibiotics like ampicillin. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assessment : A cytotoxicity assessment using B16F10 cells indicated that while some analogs exhibited significant cytotoxic effects, this compound remained non-toxic at lower concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Answer: Synthesis typically involves multi-step functionalization of the benzo[b]thiophene core. A representative approach includes:

  • Cyclization: Reacting thiophene precursors with chloro and methoxy substituents under anhydrous conditions (e.g., CH₂Cl₂, nitrogen atmosphere).
  • Esterification: Introducing the methyl ester group via acid-catalyzed reactions with methanol.
  • Purification: Reverse-phase HPLC with methanol-water gradients (30% → 100%) ensures high purity .
  • Optimization: Microwave-assisted synthesis (e.g., 50–100°C, 10–30 minutes) reduces reaction time and improves yields compared to conventional reflux .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

  • Answer:

  • 1H/13C NMR: Assigns proton and carbon environments (e.g., methoxy δ ~3.8–4.0 ppm; aromatic protons δ ~6.5–7.5 ppm) .
  • IR Spectroscopy: Identifies key functional groups (C=O ester stretch ~1700 cm⁻¹, C-O methoxy ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₁₂H₁₁ClO₄S: calc. 297.0123) .
  • HPLC: Monitors purity (>95% by area under the curve) using C18 columns .

Q. What are the chemically reactive sites in this compound, and how do they influence its reactivity?

  • Answer: Key reactive sites include:

  • Chloro Substituent: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) .
  • Ester Group: Hydrolyzes under acidic/basic conditions to carboxylic acids .
  • Methoxy Groups: Electron-donating effects activate the aromatic ring for electrophilic substitution (e.g., nitration) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy positioning) affect biological activity in related thiophene derivatives?

  • Answer: Structure-activity relationship (SAR) studies reveal:

  • Halogenation: Chloro/bromo substituents enhance lipophilicity and target binding (e.g., kinase inhibition in derivatives) .
  • Methoxy Groups: Electron-donating effects modulate aromatic ring reactivity and intermolecular interactions (e.g., π-stacking in enzyme active sites) .
  • Steric Effects: Bulky substituents (e.g., tert-butyl) reduce bioavailability but improve selectivity .

Q. What computational strategies are used to predict interactions between this compound and biological targets?

  • Answer:

  • Molecular Docking: Simulates binding poses with targets like Polo-like Kinases (PLKs) using software (e.g., AutoDock Vina) .
  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • MD Simulations: Models stability of ligand-protein complexes over nanoseconds to assess binding affinity .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Answer:

  • Standardized Assays: Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay) for comparability .
  • Metabolic Stability Testing: Evaluate compound degradation in liver microsomes to account for variability in bioactivity .
  • Cross-Study Validation: Replicate key findings in independent labs with controlled conditions (e.g., pH, temperature) .

Methodological Workflow Table

Research AspectKey TechniquesExample DataReference
Synthesis Microwave-assisted reflux, HPLCYield: 67–85%; Purity: >95%
Characterization NMR, IR, HRMS1H NMR δ 1.35 (t, J=7.1 Hz, CH₃)
Biological Testing Kinase inhibition assaysIC₅₀: 0.5–10 µM (PLK1)
Computational Analysis Docking, DFTBinding energy: -8.2 kcal/mol

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